molecular formula C19H18N6O B11491355 4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11491355
M. Wt: 346.4 g/mol
InChI Key: FIZWMCLQSFCKDM-UHFFFAOYSA-N
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Description

4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that features an indole moiety, a triazine ring, and a benzimidazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The triazine and benzimidazole rings are then constructed through subsequent cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the cyclization processes. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The compound’s indole and benzimidazole moieties are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its combination of indole, triazine, and benzimidazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

4-(5-methoxy-1-methylindol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C19H18N6O/c1-24-10-13(12-9-11(26-2)7-8-15(12)24)17-22-18(20)23-19-21-14-5-3-4-6-16(14)25(17)19/h3-10,17H,1-2H3,(H3,20,21,22,23)

InChI Key

FIZWMCLQSFCKDM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C3N=C(NC4=NC5=CC=CC=C5N34)N

Origin of Product

United States

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